Cas no 5466-41-1 (4,6-Dihydroxynicotinamide)

4,6-Dihydroxynicotinamide Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Dihydroxynicotinamide
- 1,6-dihydro-4-hydroxy-6-oxo-3-Pyridinecarboxamide
- 4-hydroxy-6-oxo-1H-pyridine-3-carboxamide
- SCHEMBL9505997
- SY012348
- DTXSID20715841
- A870390
- F12454
- SB84624
- Nicotinamide, 1,6-dihydro-4-hydroxy-6-oxo-
- AKOS006366564
- 4,6-dihydroxypyridine-3-carboxamide
- DB-345561
- NSC-27365
- CS-0453466
- NSC27365
- 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide
- 5466-41-1
- MFCD18651680
-
- MDL: MFCD18651680
- Inchi: InChI=1S/C6H6N2O3/c7-6(11)3-2-8-5(10)1-4(3)9/h1-2H,(H2,7,11)(H2,8,9,10)
- InChI Key: ORASOOKDQIQMDZ-UHFFFAOYSA-N
- SMILES: OC1=NC=C(C(N)=O)C(O)=C1
Computed Properties
- Exact Mass: 154.03788
- Monoisotopic Mass: 154.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.4A^2
- XLogP3: -1.3
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 455.5±45.0 °C at 760 mmHg
- Flash Point: 229.3±28.7 °C
- Refractive Index: 1.651
- PSA: 92.42
- Vapor Pressure: 0.0±2.5 mmHg at 25°C
4,6-Dihydroxynicotinamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,6-Dihydroxynicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D101612-5g |
4,6-Dihydroxynicotinamide |
5466-41-1 | 95% | 5g |
$825 | 2024-07-20 | |
Alichem | A029205814-10g |
4,6-Dihydroxynicotinamide |
5466-41-1 | 95% | 10g |
$500.76 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524133-5g |
4,6-Dihydroxynicotinamide |
5466-41-1 | 98% | 5g |
¥5292.00 | 2024-05-09 | |
eNovation Chemicals LLC | D101612-5g |
4,6-Dihydroxynicotinamide |
5466-41-1 | 95% | 5g |
$825 | 2025-02-19 | |
Chemenu | CM177465-10g |
4,6-Dihydroxynicotinamide |
5466-41-1 | 95% | 10g |
$438 | 2021-08-05 | |
Chemenu | CM177465-5g |
4,6-Dihydroxynicotinamide |
5466-41-1 | 95% | 5g |
$323 | 2022-06-11 | |
Apollo Scientific | OR470170-1g |
4,6-Dihydroxynicotinamide |
5466-41-1 | 1g |
£136.00 | 2023-09-01 | ||
Apollo Scientific | OR470170-5g |
4,6-Dihydroxynicotinamide |
5466-41-1 | 5g |
£413.00 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524133-1g |
4,6-Dihydroxynicotinamide |
5466-41-1 | 98% | 1g |
¥1622.00 | 2024-05-09 | |
eNovation Chemicals LLC | D101612-5g |
4,6-Dihydroxynicotinamide |
5466-41-1 | 95% | 5g |
$825 | 2025-02-27 |
4,6-Dihydroxynicotinamide Related Literature
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
Additional information on 4,6-Dihydroxynicotinamide
Introduction to 4,6-Dihydroxynicotinamide (CAS No. 5466-41-1)
4,6-Dihydroxynicotinamide, identified by the Chemical Abstracts Service Number (CAS No.) 5466-41-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, a derivative of nicotinamide (vitamin B3), has garnered attention due to its unique structural properties and potential biological activities. The presence of hydroxyl groups at the 4th and 6th positions relative to the pyridine ring introduces additional reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and synthetic chemistry.
The chemical structure of 4,6-Dihydroxynicotinamide consists of a pyridine core substituted with two hydroxyl groups and an amide linkage. This configuration imparts both hydrophilic and lipophilic characteristics, enabling interactions with various biological targets. The compound’s solubility profile and stability under different conditions are critical factors that influence its suitability for pharmaceutical applications. Recent studies have highlighted its role in modulating enzymatic pathways and its potential as an intermediate in the synthesis of more complex bioactive molecules.
In the realm of medicinal chemistry, 4,6-Dihydroxynicotinamide has been explored for its potential therapeutic effects. Research indicates that this compound may exhibit properties relevant to metabolic regulation, inflammation, and neuroprotection. The hydroxyl groups provide sites for further chemical modification, allowing researchers to tailor its pharmacokinetic and pharmacodynamic profiles. For instance, derivatives of this molecule have been investigated for their ability to interact with nicotinic acid receptors, which are implicated in cardiovascular health and cholesterol metabolism.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4,6-Dihydroxynicotinamide for drug-like properties. Molecular docking studies suggest that it may bind to specific proteins involved in cellular signaling pathways. Such interactions could lead to novel therapeutic strategies for conditions ranging from neurodegenerative disorders to metabolic syndromes. The compound’s ability to cross the blood-brain barrier has also been a focus of interest, as it may offer advantages in treating central nervous system disorders.
The synthesis of 4,6-Dihydroxynicotinamide involves multi-step organic reactions that require precise control over reaction conditions. Modern synthetic methodologies have improved the efficiency and yield of producing this compound, making it more accessible for research purposes. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly employed to construct the desired framework. The optimization of these synthetic routes is crucial for large-scale production and cost-effective application in pharmaceutical formulations.
Biological assays have been conducted to evaluate the efficacy of 4,6-Dihydroxynicotinamide in vitro and in vivo. Preliminary results suggest that it may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Additionally, its interaction with cytochrome P450 enzymes has been studied to assess potential drug-drug interactions. These findings are essential for understanding how the compound behaves within complex biological systems and for designing safe dosing regimens.
The role of 4,6-Dihydroxynicotinamide as a building block in medicinal chemistry cannot be overstated. Its structural features allow for diverse modifications, enabling the creation of novel analogs with enhanced biological activity. Researchers are exploring its potential in developing treatments for cancer, where modulation of nicotinic acid pathways has shown promise. Furthermore, its application in anti-inflammatory therapies is being investigated due to its ability to modulate immune responses without excessive side effects.
As our understanding of molecular interactions evolves, so does the relevance of compounds like 4,6-Dihydroxynicotinamide (CAS No. 5466-41-1). Emerging technologies such as CRISPR gene editing and personalized medicine are opening new avenues for therapeutic intervention where small molecules play a pivotal role. The versatility of this compound makes it a candidate for various applications across different therapeutic domains.
In conclusion,4,6-Dihydroxynicotinamide represents a fascinating subject of study in chemical biology and pharmaceutical research. Its unique structural attributes combined with promising biological activities position it as a key player in the development of next-generation therapeutics. Continued investigation into its mechanisms of action and synthetic derivatives will likely yield groundbreaking advancements in medicine.
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